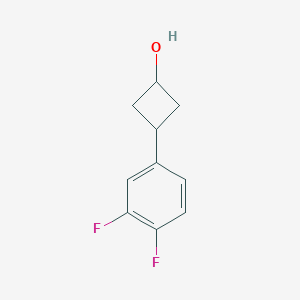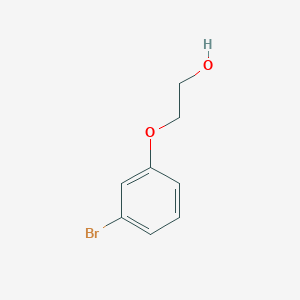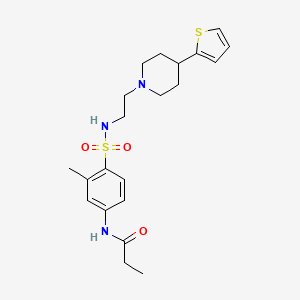
3-(3,4-Difluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asymmetric Synthesis Analysis
The asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones demonstrates the potential for creating enantioselective compounds that could be structurally related to 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The cascade reaction with electron-deficient alkenes to introduce a carbon-carbon bond at the 5-position of the dihydrocoumarins is a significant step in the synthesis of complex cyclobutane derivatives .
Molecular Structure Analysis
The study of the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provides insights into the molecular structure that could be relevant for 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The slightly distorted square-planar arrangement of the central four-membered ring and the analysis of natural bond orbital population highlight the importance of hyperconjugative interactions in the stability of such molecules .
Chemical Reactions Analysis
The preparation of 3,4-fused cyclopropabenzenes and cyclopropabenzenyl cations, including the synthesis of highly strained derivatives, showcases the reactivity of cyclobutane rings with substitutions at the 3,4-positions. The dissolution of difluoro derivatives to afford fluoro cations and the reported NMR data provide valuable information on the chemical behavior of such compounds .
Physical and Chemical Properties Analysis
The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford 2,4-cyclopentadien-1-ols indicates the regioselective ring-opening of cyclopropene intermediates. This reaction sheds light on the factors influencing the reactivities and basicities of amino groups, which could be relevant when considering the properties of 3-(3,4-Difluorophenyl)cyclobutan-1-ol .
The construction of fully substituted cyclobutanes by tandem reaction of 1,4-diyn-3-ols and anhydrides, with its high regio- and stereoselectivity, provides a method that could potentially be applied to the synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-ol. The operational practicality and mild reaction conditions are advantageous for synthesizing complex molecules .
The Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones results in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives. This reaction demonstrates the regioselectivity and diastereoselectivity achievable in cyclobutane chemistry, which could be pertinent to the physical and chemical properties of 3-(3,4-Difluorophenyl)cyclobutan-1-ol .
Case Studies and Additional Insights
The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, a photodimer of 4'-chloro-4-styrylpyridine, provides a case study of a cyclobutane derivative with a puckered conformation. The head-to-tail dimerization process and the dihedral angles observed offer insights into the potential conformations and dimerization behavior of cyclobutane derivatives like 3-(3,4-Difluorophenyl)cyclobutan-1-ol .
Scientific Research Applications
Subheading: Photochemical Dimerization and Polymerization
3-(3,4-Difluorophenyl)cyclobutan-1-ol and related cyclobutane derivatives have been researched for their unique photochemical behaviors. For instance, certain fluorinated dibenzylideneacetone compounds can dimerize under sunlight in chloroform solution to form cyclobutane derivatives. These processes are significant as they highlight the potential of such compounds in photochemical applications, such as the development of new materials through sunlight-induced reactions (Schwarzer & Weber, 2014).
Catalysis and Synthesis
Subheading: Lewis Acid-Catalyzed Reactions
In the realm of synthetic chemistry, arylmethylenecyclopropanes have been found to react with certain triarylprop-2-yn-1-ol compounds in the presence of Lewis acid to produce functionalized cyclobutane derivatives. This is a testament to the versatility of cyclobutane derivatives in chemical synthesis and the potential for further exploration in catalysis and synthetic methodologies (Yao & Shi, 2007).
Material Science
Subheading: Metal-Organic Frameworks and Nanoparticles
Cyclobutane derivatives have also been studied in the context of material science, particularly in the formation of metal-organic frameworks and nanoparticles. For example, metallogels have been formed from Cu(II) ions and tetratopic ligands based on cyclobutane derivatives. These materials exhibit intriguing properties like thixotropy and high surface area, which can be crucial in various applications, including catalysis and drug delivery (Hamilton et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7-8,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQXTXNRDIQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)


![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)
